
Ulopenem etzadroxil
Descripción general
Descripción
Sulopenem Etzadroxil is an orally available ester prodrug form of sulopenem, a thiopenem with broad-spectrum antibacterial activity against most gram-positive and gram-negative bacteria. After oral administration of sthis compound, the ester bond is cleaved, releasing active sulopenem. Sulopenem is not active against Pseudomonas aeruginosa. In addition, this agent is fairly stable against hydrolysis by various beta-lactamases.
Aplicaciones Científicas De Investigación
Uncomplicated Urinary Tract Infections (uUTIs)
-
Efficacy Against Resistant Pathogens :
- In clinical trials, ulopenem etzadroxil has shown superior efficacy compared to ciprofloxacin in patients with fluoroquinolone-resistant uUTIs. In the SURE-1 trial, sulopenem demonstrated a success rate of 62.6% versus 36.0% for ciprofloxacin among patients with resistant pathogens .
- The FDA approved oral sulopenem for treating uUTIs caused by specific microorganisms such as Escherichia coli, Klebsiella pneumoniae, and Proteus mirabilis in adult women with limited treatment options .
- Safety Profile :
- Phase III Trials :
Complicated Urinary Tract Infections (cUTIs)
- Comparative Efficacy :
- Potential for Earlier Discharge :
Summary of Clinical Trial Findings
Trial Name | Indication | Comparison | Primary Endpoint | Outcome |
---|---|---|---|---|
SURE-1 | uUTI | Sulopenem vs Ciprofloxacin | Clinical success at day 12 | Superior in resistant pathogens |
REASSURE | uUTI | Sulopenem vs Amoxicillin/Clavulanate | Overall response at test-of-cure visit | Non-inferior |
SURE-2 | cUTI | Sulopenem vs Ertapenem | Overall response at day 21 | Not non-inferior |
Análisis De Reacciones Químicas
Hydrolysis of Sulopenem Etzadroxil to Active Sulopenem
The prodrug undergoes esterase-mediated hydrolysis to liberate sulopenem, its pharmacologically active form.
Reaction Overview
-
Substrate : Sthis compound (C₁₉H₂₇NO₇S₃)
-
Enzyme : Carboxylesterases
-
Products :
-
Active sulopenem : (5R,6S)-6-[(1R)-1-hydroxyethyl]-7-oxo-3-[(1R,3S)-tetrahydro-1-oxido-3-thienyl]thio-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid
-
Byproduct : 2-ethylbutanoic acid and methanol (from cleavage of the (2-ethyl-1-oxobutoxy)methyl ester group)
-
Key Data
Parameter | Value | Source |
---|---|---|
Bioavailability (fasted) | 40% | |
Bioavailability (fed) | 64% | |
Time to peak (Tₘₐₓ) | 1–3 hours (fasted), 2 hours (fed) |
This hydrolysis is critical for antibacterial activity, as the prodrug itself lacks intrinsic efficacy .
Metabolic Degradation of Sulopenem
After activation, sulopenem undergoes further hydrolysis and dehydrogenation, yielding two inactive metabolites:
Metabolites
-
M1a : Formed via hydrolytic ring opening of the β-lactam moiety.
-
M1b : Generated through dehydrogenation of the hydroxyethyl side chain.
Metabolic Pathway Data
Parameter | Value | Source |
---|---|---|
Circulating radioactivity (M1a) | 21.8% | |
Circulating radioactivity (M1b) | 43.6% | |
Half-life (t₁/₂) | 1.18–1.28 hours |
These metabolites are excreted renally (40.8% in urine) and fecally (44.3%) .
Structural Determinants of Reactivity
The reactivity of sthis compound is governed by its unique bicyclic penem core and ester prodrug design:
Key Functional Groups
-
β-Lactam ring : Susceptible to hydrolysis by β-lactamases, though sulopenem exhibits stability against many extended-spectrum enzymes .
-
Ester linkage : Targeted by esterases for activation.
-
Thiol side chain : Enhances binding to penicillin-binding proteins (PBPs) .
Reaction Interference by Probenecid
Coadministered probenecid inhibits organic anion transporters (OAT1/3), increasing systemic sulopenem exposure by reducing renal clearance .
Parameter | Sulopenem (Fasted) | Sulopenem (Fed) |
---|---|---|
Cₘₐₓ (µg/mL) | 1.84 | 2.66 |
AUC₀–inf (µg·h/mL) | 4.85 | 7.41 |
Propiedades
IUPAC Name |
2-ethylbutanoyloxymethyl 6-(1-hydroxyethyl)-7-oxo-3-(1-oxothiolan-3-yl)sulfanyl-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27NO7S3/c1-4-11(5-2)17(23)26-9-27-18(24)14-19(28-12-6-7-30(25)8-12)29-16-13(10(3)21)15(22)20(14)16/h10-13,16,21H,4-9H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBPVNGWRLGHULH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)OCOC(=O)C1=C(SC2N1C(=O)C2C(C)O)SC3CCS(=O)C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27NO7S3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.